Cas no 159454-73-6 (6-Methoxy-3-nitroquinoline)

6-Methoxy-3-nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-3-nitroquinoline
- quinoline, 6-methoxy-3-nitro-
- 3-nitro-6-methoxyquinoline
- 6-Methoxy-3-nitro-quinoline
- 159454-73-6
- SCHEMBL2815910
- STK664875
- MFCD06411221
- DTXSID70364020
- AKOS003388212
- DB-350571
- LS-08482
- SB69024
- LMMZXVJDJDOXEA-UHFFFAOYSA-N
- ALBB-025299
-
- MDL: MFCD06411221
- インチ: InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3
- InChIKey: LMMZXVJDJDOXEA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 204.05354
- どういたいしつりょう: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 65.26
6-Methoxy-3-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB415339-5 g |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 5g |
€907.00 | 2023-04-24 | ||
Chemenu | CM144508-1g |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 95% | 1g |
$346 | 2023-02-17 | |
TRC | M131810-500mg |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 500mg |
$ 450.00 | 2022-06-04 | ||
abcr | AB415339-500 mg |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 500MG |
€254.60 | 2022-06-10 | ||
abcr | AB415339-500mg |
6-Methoxy-3-nitroquinoline; . |
159454-73-6 | 500mg |
€269.00 | 2025-03-19 | ||
A2B Chem LLC | AA81062-1g |
6-Methoxy-3-nitroquinoline |
159454-73-6 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB415339-1 g |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 1g |
€322.50 | 2023-04-24 | ||
abcr | AB415339-1g |
6-Methoxy-3-nitroquinoline; . |
159454-73-6 | 1g |
€317.00 | 2025-03-19 | ||
Ambeed | A476464-1g |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 95+% | 1g |
$312.0 | 2024-08-03 | |
TRC | M131810-1000mg |
6-Methoxy-3-nitroquinoline |
159454-73-6 | 1g |
$ 720.00 | 2022-06-04 |
6-Methoxy-3-nitroquinoline 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
6-Methoxy-3-nitroquinolineに関する追加情報
Comprehensive Analysis of 6-Methoxy-3-nitroquinoline (CAS No. 159454-73-6): Properties, Applications, and Research Insights
6-Methoxy-3-nitroquinoline (CAS No. 159454-73-6) is a specialized nitroquinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad biological activities. The presence of both methoxy and nitro functional groups at specific positions on the quinoline backbone enhances its potential as a versatile intermediate in synthetic chemistry.
In recent years, the demand for 6-Methoxy-3-nitroquinoline has surged, particularly in the development of antimicrobial agents and fluorescence probes. Researchers are actively exploring its role in designing novel small-molecule inhibitors targeting enzymes involved in metabolic pathways. A notable trend in scientific literature highlights its utility in cancer research, where its derivatives exhibit promising anti-proliferative effects. This aligns with the growing public interest in targeted therapies and precision medicine, topics frequently searched in academic and healthcare forums.
The synthesis of 6-Methoxy-3-nitroquinoline typically involves nitration reactions of pre-functionalized quinoline precursors under controlled conditions. Advanced techniques like HPLC purification and NMR characterization ensure high purity (>98%), a critical factor for its application in high-throughput screening assays. Its molecular weight of 204.18 g/mol and lipophilic nature (LogP ~2.1) make it suitable for crossing biological membranes, a property highly valued in drug discovery pipelines.
From an industrial perspective, 6-Methoxy-3-nitroquinoline serves as a key building block for crop protection chemicals, addressing the global need for sustainable pest management solutions. Its derivatives have shown efficacy against plant pathogens, resonating with the agricultural sector's focus on eco-friendly alternatives to traditional pesticides. This connection to green chemistry principles has further amplified its relevance in patent filings and R&D investments.
Environmental and safety studies indicate that 6-Methoxy-3-nitroquinoline exhibits moderate stability under ambient conditions, with recommended storage in amber glass containers to prevent photodegradation. While not classified as hazardous under standard protocols, proper laboratory handling practices (e.g., PPE usage) are advised during experimentation. These precautions align with the increasing public scrutiny of chemical safety and workplace regulations, frequently searched topics in occupational health databases.
Emerging applications include its use in material science, where its conjugated system contributes to the development of organic semiconductors for flexible electronics. This intersects with the booming interest in wearable technology and IoT devices, making it a compound of multidisciplinary importance. Analytical methods such as LC-MS and X-ray crystallography have been instrumental in elucidating its solid-state properties and interaction mechanisms.
In conclusion, 6-Methoxy-3-nitroquinoline (CAS No. 159454-73-6) represents a compelling case study in the convergence of medicinal chemistry, agricultural innovation, and advanced materials. Its adaptability to diverse research needs—from drug design to smart materials—positions it as a valuable asset in contemporary scientific endeavors. Future studies may explore its structure-activity relationships further, potentially unlocking new therapeutic or technological breakthroughs.
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